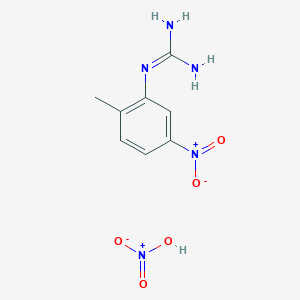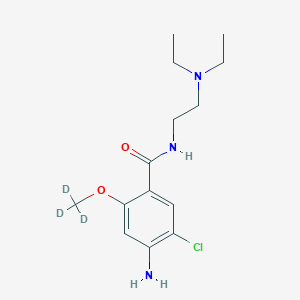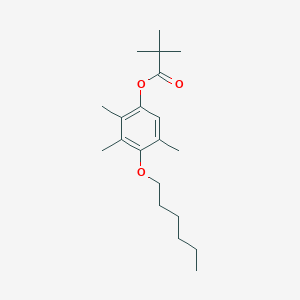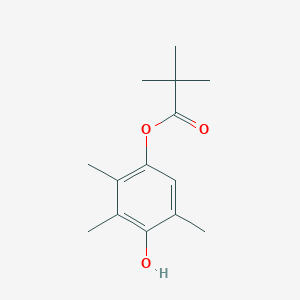
1-(2-甲基-5-硝基苯基)胍硝酸盐
描述
(2-Methyl-5-nitrophenyl)guanidine nitrate (MNP) is an organic compound that has been widely studied for its potential applications in the field of science and technology. It is a white, crystalline solid with a molecular weight of 171.13 g/mol and a melting point of 136-138°C. MNP is a highly reactive compound that can be used in the synthesis of pharmaceuticals, polymers, and other materials. It has also been studied for its potential use in the field of biochemistry and physiology, as well as its potential applications in the laboratory.
科学研究应用
有机合成
该化合物在有机合成中用作通用中间体。 它在多种N,N′-二取代胍的一锅合成中特别有用,这些胍是生物催化中宝贵的支架,也是合成杂环化合物的先驱 . 胍官能团是许多天然产物和药物中的特权结构,在各种生物学功能中发挥关键作用。
药物开发
1-(2-甲基-5-硝基苯基)胍硝酸盐: 用于治疗剂的开发。 例如,它可用于制备N-(吡啶基嘧啶基氨基苯基)酰胺,这些酰胺可作为蛋白激酶抑制剂 . 这些抑制剂在癌症等疾病的治疗中至关重要,因为它们可以调节细胞生长和存活。
生化研究
在生化研究中,该化合物应用于生化途径和过程的研究。 它用于制备特定酰胺,这些酰胺对于理解生物系统中各种蛋白质和酶的功能至关重要 .
分析化学
在分析化学中,(2-甲基-5-硝基苯基)胍硝酸盐用作测定其他化合物的试剂。 它的特性允许对物质进行选择性和快速分析,这对于质量控制和研究目的至关重要 .
农业化学
它还在农业化学中用作农用化学品合成的中间体。 这些农用化学品可能包括杀虫剂或肥料,有助于提高作物产量并保护植物免受害虫侵害 .
安全和危害
作用机制
Target of Action
It is known that this compound is used in the preparation of n-(pyridylpyrimidinylaminophenyl) amides , which are protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). By doing so, they play key roles in regulating cellular activities such as cell division, signal transduction, and cell differentiation.
生化分析
Biochemical Properties
1-(2-Methyl-5-nitrophenyl)guanidine nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of N-(pyridylpyrimidinylaminophenyl) amides, which are known to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This interaction is crucial for regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
1-(2-Methyl-5-nitrophenyl)guanidine nitrate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinases, 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways that control cell proliferation and survival . This can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity . This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate can change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained inhibition of protein kinase activity and subsequent cellular changes.
Dosage Effects in Animal Models
The effects of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQQJNRFDBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468100 | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152460-08-7 | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)



![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)


